molecular formula C19H18ClN3O2 B11295685 N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3-methylbutanamide

N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3-methylbutanamide

Cat. No.: B11295685
M. Wt: 355.8 g/mol
InChI Key: KYVVOOFCWOCQCP-UHFFFAOYSA-N
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Description

N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3-methylbutanamide is a synthetic organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

The synthesis of N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3-methylbutanamide typically involves multiple steps. One common synthetic route starts with the esterification of 4-chlorobenzoic acid to form methyl 4-chlorobenzoate. This intermediate is then converted to 4-chlorophenylhydrazide, which reacts with cyanogen bromide to yield the desired oxadiazole ring . The final step involves the coupling of the oxadiazole intermediate with 3-methylbutanamide under appropriate reaction conditions .

Chemical Reactions Analysis

N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3-methylbutanamide undergoes various chemical reactions, including:

Comparison with Similar Compounds

N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3-methylbutanamide can be compared with other oxadiazole derivatives such as:

Properties

Molecular Formula

C19H18ClN3O2

Molecular Weight

355.8 g/mol

IUPAC Name

N-[4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]-3-methylbutanamide

InChI

InChI=1S/C19H18ClN3O2/c1-12(2)11-17(24)21-16-9-5-14(6-10-16)19-22-18(23-25-19)13-3-7-15(20)8-4-13/h3-10,12H,11H2,1-2H3,(H,21,24)

InChI Key

KYVVOOFCWOCQCP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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